N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-12-9-13(2)22(21-12)17(14-7-8-24-11-14)10-20-18(23)15-5-3-4-6-16(15)19/h3-9,11,17H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDFPVPBDSCLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in therapeutic contexts.
Chemical Structure and Synthesis
The compound features a unique structure that combines a pyrazole ring with thiophene and benzamide functionalities. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring, followed by the introduction of thiophene and benzamide moieties through various coupling reactions.
Synthetic Route Overview
- Synthesis of Pyrazole : The pyrazole ring can be synthesized from acetylacetone and hydrazine under acidic conditions.
- Formation of Thiophene : Thiophene derivatives are generated from thiophene-3-carboxaldehyde reacted with ethylamine.
- Coupling Reactions : The final product is obtained through several coupling reactions that integrate the pyrazole and thiophene components into the benzamide framework.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.
- DNA Interaction : Potential binding to DNA or RNA structures could affect gene expression and cellular proliferation.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties for compounds related to this structure. For instance, derivatives of pyrazole and thiophene have shown significant cytotoxic effects against various cancer cell lines:
Mechanistic Insights
Molecular docking studies reveal that these compounds exhibit favorable binding energies with key targets such as EGFR kinase, suggesting a mechanism through which they exert their anticancer effects:
| Compound | Binding Energy (kcal/mol) | Number of H-bonds | Target |
|---|---|---|---|
| 10a | -3.4 | 6 | EGFR kinase |
| 6d | -3.0 | 3 | EGFR kinase |
| 3a | -1.6 | 1 | EGFR kinase |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the cytotoxicity of several synthesized pyrazole derivatives against HepG-2 liver carcinoma cells using the MTT assay. The results indicated that compounds derived from this compound exhibited significant inhibition of cell proliferation compared to control groups.
- Molecular Docking Analysis : Another investigation utilized molecular docking techniques to assess the binding affinity of these compounds towards EGFR kinase. The results highlighted that certain modifications in the structure enhanced binding affinity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
To contextualize N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide , comparisons are drawn to structurally related compounds with documented biological or chemical data. Below is a summary of key analogues:
Key Findings
Pyrazole vs.
Fluorine Substitution Effects: The 2-fluorobenzamide group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., benzamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
